N-(2-bromobenzyl)benzamide
Overview
Description
N-(2-bromobenzyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-bromobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)benzamide typically involves the condensation of 2-bromobenzylamine with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-bromobenzylamine+benzoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromobenzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed:
Substitution Reactions: Formation of N-(2-substituted benzyl)benzamide derivatives.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of N-(2-bromobenzyl)amine.
Scientific Research Applications
Chemistry: N-(2-bromobenzyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzamides and other heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds can act as inhibitors of specific enzymes or receptors, making them valuable in drug discovery and development.
Industry: this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)benzamide and its derivatives depends on their specific biological targets. For example, in the case of antimicrobial activity, these compounds may inhibit the growth of bacteria by interfering with essential enzymes or disrupting cell membrane integrity. In anticancer applications, they may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
- N-(2-chlorobenzyl)benzamide
- N-(2-fluorobenzyl)benzamide
- N-(2-methylbenzyl)benzamide
Comparison: N-(2-bromobenzyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in chemical behavior and potency in biological assays.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCKZGRFCIYDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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